molecular formula C10H20N2 B15226294 (S)-3-Azaspiro[5.5]undecan-8-amine

(S)-3-Azaspiro[5.5]undecan-8-amine

Cat. No.: B15226294
M. Wt: 168.28 g/mol
InChI Key: LZSHVUBAEDZSNM-VIFPVBQESA-N
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Description

(S)-3-Azaspiro[5.5]undecan-8-amine is a chiral spirocyclic amine featuring a fused bicyclic structure with a six-membered cyclohexane ring and a six-membered piperidine ring sharing a central sp³-hybridized nitrogen atom. This scaffold is notable for its conformational rigidity, which enhances binding specificity to biological targets.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(10S)-3-azaspiro[5.5]undecan-10-amine

InChI

InChI=1S/C10H20N2/c11-9-2-1-3-10(8-9)4-6-12-7-5-10/h9,12H,1-8,11H2/t9-/m0/s1

InChI Key

LZSHVUBAEDZSNM-VIFPVBQESA-N

Isomeric SMILES

C1C[C@@H](CC2(C1)CCNCC2)N

Canonical SMILES

C1CC(CC2(C1)CCNCC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Azaspiro[5.5]undecan-8-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine precursor with a cyclic ketone under acidic or basic conditions to form the spirocyclic core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Azaspiro[5.5]undecan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Chemical Reactions

(R)-3-Azaspiro[5.5]undecan-8-amine, a stereoisomer of (S)-3-Azaspiro[5.5]undecan-8-amine, can undergo various chemical transformations, yielding products like oxo derivatives and substituted spirocyclic compounds, depending on specific reagents and conditions. Common synthesis methods involve cyclization reactions starting from amine precursors and cyclic ketones under acidic or basic conditions.

Research indicates that (R)-3-Azaspiro[5.5]undecan-8-amine exhibits significant biological activity, making it a candidate in drug discovery. It has been investigated as a bioactive molecule for treating various diseases, including cancer and neurological disorders. The mechanism of action typically involves interaction with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes or receptors. Studies investigating the interactions of (R)-3-Azaspiro[5.5]undecan-8-amine with biological macromolecules are crucial for understanding its mechanism of action. Binding affinity assays and NMR spectroscopy have been employed to characterize its interactions with target proteins, revealing insights into its potential efficacy as a therapeutic agent.

Similar Compounds and Structural Features

Several compounds share structural similarities with (R)-3-Azaspiro[5.5]undecan-8-amine:

Compound NameStructural FeaturesUnique Properties
Spiro[5.5]undecan-1-amineContains a similar spirocyclic frameworkLacks the nitrogen atom in the ring
1,4,9-Triazaspiro[5.5]undecan-2-oneIncorporates additional nitrogen atomsPotentially different biological activity
3-Oxaspiro[5.5]undecan-9-amineContains an oxygen atom instead of nitrogenAlters reactivity and interaction profiles

Mechanism of Action

The mechanism of action of (S)-3-Azaspiro[5.5]undecan-8-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Pharmacological Relevance :

  • Glycoprotein IIb-IIIa Antagonism: Spirocyclic 3-azaspiro[5.5]undecanes, including derivatives of (S)-3-Azaspiro[5.5]undecan-8-amine, have been investigated as nonpeptide antagonists of glycoprotein IIb-IIIa, a key receptor in platelet aggregation .
  • Cell Adhesion Modulation : Analogous compounds like 3,9-diazaspiro[5.5]undecane induce cell adhesion by promoting syndecan-4 clustering through synergistic interactions with heparan sulfate .

Comparison with Structural Analogs

Structural Variations and Bioactivity

The following table summarizes key analogs and their pharmacological or physicochemical properties:

Compound Name Substituents/Modifications Molecular Formula Bioactivity/Application Reference
This compound Chiral amine at C8 C₁₀H₁₈N₂ Glycoprotein IIb-IIIa antagonism
1-Oxa-4-azaspiro[5.5]undecan-8-amine derivatives Oxygen replaces nitrogen in the piperidine ring; trifluoroethyl/thiophene substituents C₁₅H₂₃F₃N₄O Synthetic intermediates for drug discovery
1-Oxa-8-azaspiro[4.5]decane Smaller spiro system (5.5 → 4.5 rings) C₉H₁₅NO M1 muscarinic receptor agonism
3,9-Diazaspiro[5.5]undecane Additional nitrogen at C9 C₁₀H₁₈N₂ Induces heparan sulfate-mediated cell adhesion
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine Phenyl and cyclopropylamine substituents C₁₉H₂₇N₂O Diastereomer-dependent activity (30% yield)

Key Observations :

Ring Size and Flexibility :

  • The 5.5 spiro system in this compound provides greater conformational stability compared to smaller analogs like 8-azaspiro[4.5]decane (). This rigidity enhances target selectivity, as seen in glycoprotein IIb-IIIa antagonists .
  • Conversely, 1-oxa-8-azaspiro[4.5]decane’s compact structure may favor binding to muscarinic receptors due to reduced steric hindrance .

The addition of a second nitrogen in 3,9-diazaspiro[5.5]undecane introduces dual hydrogen-bonding sites, critical for heparan sulfate binding .

Substituent Effects :

  • Lipophilic Groups : Trifluoroethyl () or thiophenyl () substituents enhance metabolic stability but may reduce solubility.
  • Aromatic Moieties : Phenyl groups () improve binding affinity to hydrophobic pockets in target proteins.

Q & A

Q. What are the standard synthetic routes for (S)-3-Azaspiro[5.5]undecan-8-amine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via reductive amination or spirocyclization using iSnAP resin-based protocols. For example, aldehydes (e.g., 2-chlorobenzaldehyde) react with amines (e.g., cyclopropanamine) on iSnAP resin under mild conditions, followed by cleavage to yield the target spirocyclic amine. Intermediates are characterized using 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
  • Example Protocol :
ReagentsSolventTemperatureYieldCharacterization
Aldehyde, amine, iSnAP resinDCM20°C22–36%NMR, HRMS

Q. How is the stereochemical configuration of this compound confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for stereochemical confirmation. For instance, the cyclohexane ring adopts a chair conformation, and the piperidine ring forms an envelope structure, with hydrogen-bonded dimers (N–H···O interactions) stabilizing the (S)-configuration. Complementary methods include optical rotation measurements and chiral HPLC .
  • Key Crystallographic Data :
Bond Length (Å)Angle (°)Hydrogen Bond (Å)
N3–C1: 1.375C1–N3–C5: 126.16N3–H···O1: 2.889
O1–C1: 1.221C1–C2–C3: 113.41Symmetry code: −x+1, −y+2, −z

Advanced Research Questions

Q. How can automated flow reactors enhance the synthesis efficiency of this compound derivatives?

  • Methodological Answer : Flow chemistry coupled with biocatalytic transaminase technology improves yield and reduces reaction times. For example, continuous flow systems enable precise control over reaction parameters (e.g., temperature, residence time), achieving >70% conversion rates. This method minimizes side reactions and simplifies purification compared to batch synthesis .
  • Comparison of Methods :
MethodYieldTimePurity
Batch (iSnAP resin)22–36%24–48h85–90%
Flow reactor65–75%4–6h>95%

Q. What strategies resolve contradictions in reported synthetic pathways for spirocyclic azaspiro compounds?

  • Methodological Answer : Discrepancies often arise from divergent reaction conditions (e.g., solvent, catalyst). Systematic optimization using Design of Experiments (DoE) can identify critical variables. For example, in the synthesis of 4-imino-3-azaspiro derivatives, switching from benzene to ethanol with KOH/EtONa alters the product profile. Multi-technique validation (NMR, LC-MS, XRD) ensures reproducibility .
  • Case Study :
ConditionSolventCatalystProduct
ABenzenePiperidine2,4-Diaminotetralin
BEthanolKOH4-Imino-3-azaspiro derivative

Q. How do structural modifications at the 8-amine position affect biological activity?

  • Methodological Answer : Functionalization with sulfonyl or aryl groups modulates receptor affinity. For instance, adding a 4-(trifluoromethyl)phenyl group enhances lipophilicity and dopamine receptor binding (IC50_{50} < 1 μM), while pyridyl ethyl substitutions improve blood-brain barrier penetration. Structure-activity relationship (SAR) studies use molecular docking and in vitro assays to prioritize candidates .
  • SAR Table :
DerivativeSubstituentBiological ActivityTarget
A4-(Trifluoromethyl)phenylAntimicrobial (MIC: 2 µg/mL)Enzyme X
BPyridin-2-ylethylDopamine agonist (EC50_{50}: 0.8 μM)D2 receptor

Data Contradiction Analysis

  • Example : Conflicting reports on the synthesis of 3-azaspiro intermediates (e.g., vs. 13) highlight the sensitivity of spirocyclization to reaction conditions. To address this:
    • Replicate experiments with controlled variables (solvent, temperature).
    • Use advanced analytics (e.g., 1H15N^1\text{H}-^{15}\text{N} HMBC NMR) to track intermediate formation.
    • Cross-validate with computational models (DFT) to predict favorable pathways .

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